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Introduction
SAGE-718 (dalzanemdor) is a novel, orally bioavailable, and brain-penetrant neuroactive

steroid in clinical development for the treatment of cognitive impairment associated with

neurodegenerative diseases.[1][2][3][4] It is a derivative of the endogenous brain cholesterol

metabolite 24(S)-hydroxycholesterol, which is known to be a positive allosteric modulator

(PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][5] SAGE-718 itself acts as a potent

and selective PAM at NMDA receptors, enhancing receptor function in the presence of the

endogenous agonists glutamate and glycine.[1][6] This mechanism is hypothesized to restore

normal NMDA receptor tone, which may be impaired in various neurological conditions.[1][7]

This technical guide provides a comprehensive overview of the binding affinity and kinetics of

SAGE-718 with the NMDA receptor, based on publicly available preclinical data. It includes a

summary of quantitative data, detailed experimental protocols, and visualizations of key

pathways and workflows.

Quantitative Data: Potentiation of NMDA Receptor
Subtypes
Direct binding affinity studies determining the inhibition constant (Ki) or dissociation constant

(Kd) for SAGE-718 at the NMDA receptor are not extensively available in the public domain.
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The primary characterization of SAGE-718's interaction with the NMDA receptor has been

through functional assays that measure the potentiation of receptor activity. The half-maximal

effective concentration (EC50) is a key parameter derived from these studies, indicating the

concentration of SAGE-718 required to elicit 50% of its maximal effect.

The following table summarizes the EC50 values for SAGE-718 across different NMDA

receptor subtypes, as determined by electrophysiological studies on HEK cells expressing

recombinant human NMDA receptors.

NMDA Receptor
Subtype

EC50 (nM)
Emax (% increase
over vehicle)

Hill Slope (h)

GluN1/GluN2A 86 (56–130) 310 (280–350) 1.4

GluN1/GluN2B 79 (42–150) 370 (320–410) 0.7

GluN1/GluN2C 150 (63–350) 86 (62–110) 2 (constrained)

GluN1/GluN2D 430 (170–1100) 130 (90–170) 1.5

GluN1/GluN2A

(Voltage Clamp)
46 (32–67) 250 (210–280) 2 (constrained)

Evoked EPSPs (Rat

Striatal Neurons)
47 (25–890) 330 (140–520) -

Data sourced from Hill et al. (2022) as reported in Beckley et al. (2024) and direct findings from

Beckley et al. (2024).[8][9]

NMDA Receptor Signaling Pathway and SAGE-718's
Mechanism of Action
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity,

learning, and memory. Its activation requires the binding of both glutamate and a co-agonist,

typically glycine or D-serine. The channel is also subject to a voltage-dependent block by

magnesium ions (Mg2+) at resting membrane potential. Depolarization of the postsynaptic

membrane relieves this block, allowing for the influx of calcium (Ca2+) and sodium (Na+) ions,

and the efflux of potassium (K+) ions.
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SAGE-718, as a positive allosteric modulator, does not activate the NMDA receptor directly.

Instead, it binds to a site on the receptor that is distinct from the agonist binding sites. This

binding event is thought to increase the probability of the channel opening when the agonist

and co-agonist are bound, thereby potentiating the receptor's response to endogenous

neurotransmitters.[1][6]
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NMDA Receptor Signaling and SAGE-718 Modulation.

Experimental Protocols
Determination of SAGE-718 Potency using Automated
Patch-Clamp Electrophysiology
This protocol describes the methodology used to determine the EC50 values of SAGE-718 on

different NMDA receptor subtypes.

1. Cell Culture and Receptor Expression:
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Human Embryonic Kidney (HEK) cells stably expressing specific recombinant human NMDA

receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B, etc.) are cultured under

standard conditions.

2. Automated Patch-Clamp Recordings:

An automated patch-clamp platform (e.g., IonWorks Barracuda) is utilized for high-

throughput electrophysiological recordings.

Cells are plated onto specialized microfluidic plates.

Whole-cell voltage-clamp recordings are established.

3. Ligand and Compound Application:

The external solution contains a sub-saturating concentration of glutamate (e.g., 0.8 µM) and

a saturating concentration of glycine (e.g., 50 µM) to elicit baseline NMDA receptor currents.

A range of concentrations of SAGE-718 is applied to the cells.

4. Data Acquisition and Analysis:

NMDA receptor-mediated currents are recorded in response to agonist application in the

presence of different concentrations of SAGE-718.

The peak current amplitude is measured for each concentration.

The percentage increase in current amplitude over the vehicle control is calculated.

A concentration-response curve is generated by plotting the percentage potentiation against

the logarithm of the SAGE-718 concentration.

The EC50, Emax (maximal effect), and Hill slope are determined by fitting the data to a four-

parameter logistic equation.
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Workflow for Determining SAGE-718 Potency.
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Representative Radioligand Binding Assay for NMDA
Receptor Affinity
While specific binding affinity (Ki, Kd) and kinetic (kon, koff) data for SAGE-718 are not publicly

available, a competitive radioligand binding assay is a standard method to determine such

parameters. The following is a representative protocol.

1. Membrane Preparation:

Rat brain cortices, a rich source of NMDA receptors, are homogenized in an ice-cold buffer

(e.g., 50 mM Tris-HCl, pH 7.4).

The homogenate is centrifuged to pellet the cell membranes.

The membrane pellet is washed and resuspended in the assay buffer.

Protein concentration is determined using a standard assay (e.g., BCA).

2. Competitive Binding Assay:

The assay is performed in a 96-well plate format.

Each well contains the prepared brain membranes, a radiolabeled ligand that binds to the

NMDA receptor (e.g., [³H]MK-801 for the ion channel site), and either buffer (for total

binding), a high concentration of an unlabeled competitor (for non-specific binding), or

varying concentrations of the test compound (SAGE-718).

The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Scintillation Counting:

The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the

membranes with the bound radioligand.

The filters are washed with ice-cold buffer to remove unbound radioligand.

The radioactivity retained on the filters is measured using a liquid scintillation counter.
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4. Data Analysis:

The specific binding is calculated by subtracting the non-specific binding from the total

binding.

The percentage of specific binding is plotted against the concentration of the test compound.

The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of

the radioligand) is determined.

The Ki is calculated from the IC50 using the Cheng-Prusoff equation, which also takes into

account the concentration and Kd of the radioligand.

Conclusion
SAGE-718 is a potent positive allosteric modulator of NMDA receptors, with demonstrated

activity across multiple GluN2 subunits.[8] The available quantitative data, primarily in the form

of EC50 values from functional assays, indicates that SAGE-718 enhances NMDA receptor-

mediated currents at nanomolar concentrations. While direct binding affinity and kinetic data

are not yet in the public domain, the characterization of its potentiation effects provides a strong

basis for its ongoing clinical development in disorders associated with NMDA receptor

hypofunction. The experimental protocols outlined in this guide provide a framework for

understanding how the potency of SAGE-718 is determined and how its binding affinity could

be further investigated.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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